(5-(Dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)(phenyl)methanone
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Overview
Description
(5-(Dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)(phenyl)methanone is a complex organic compound featuring a thienyl group, a phenyl group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of a thienyl intermediate. This can be achieved through the reaction of thiophene with appropriate substituents under controlled conditions.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Addition of the Dimethylamino Group: The dimethylamino group is typically introduced through nucleophilic substitution reactions, where a suitable dimethylamine source reacts with the intermediate compound.
Final Coupling: The final step involves coupling the thienyl intermediate with the phenylmethanone moiety under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and phenyl rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-(Dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions of thienyl and phenyl groups with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of the dimethylamino group suggests possible applications in the development of drugs targeting the central nervous system.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of (5-(Dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)(phenyl)methanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl and thienyl groups can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-(Dimethylamino)phenyl)(phenyl)methanone: Lacks the thienyl group, which may result in different electronic properties.
(5-(Dimethylamino)-2-thienyl)(phenyl)methanone: Lacks the phenoxyphenyl group, affecting its overall reactivity and applications.
(4-(4-Phenoxyphenyl)-2-thienyl)(phenyl)methanone: Lacks the dimethylamino group, which may alter its biological activity.
Uniqueness
The unique combination of the dimethylamino, phenoxyphenyl, and thienyl groups in (5-(Dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)(phenyl)methanone provides a distinct set of electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and reactivity profiles.
Properties
IUPAC Name |
[5-(dimethylamino)-4-(4-phenoxyphenyl)thiophen-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2S/c1-26(2)25-22(17-23(29-25)24(27)19-9-5-3-6-10-19)18-13-15-21(16-14-18)28-20-11-7-4-8-12-20/h3-17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLDMVWCYACHNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(S1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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